Aspalathin

Descripción general

Descripción

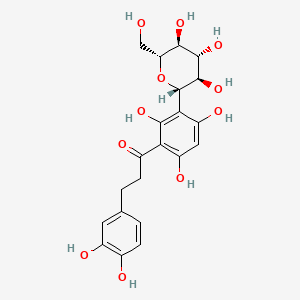

Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a natural C-linked glucosyl dihydrochalcone found in Aspalathus linearis, commonly known as rooibos. This South African endemic plant is widely consumed as a herbal tea and is renowned for its potent antioxidant properties. This compound has been reported to possess various pharmacological activities, including antidiabetic, anti-inflammatory, antimutagenic, antithrombotic, and xanthine oxidase inhibitory effects .

Métodos De Preparación

Aspalathin is primarily extracted from the leaves of Aspalathus linearis. The extraction process involves drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

In terms of synthetic routes, this compound can be synthesized through the glycosylation of dihydrochalcone. This involves the reaction of dihydrochalcone with a glycosyl donor in the presence of a catalyst under controlled conditions. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the formation of the C-glycosidic bond .

Análisis De Reacciones Químicas

Aspalathin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction of this compound can lead to the formation of dihydrochalcone derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

The major products formed from these reactions include various derivatives of dihydrochalcone and glucosylated compounds .

Aplicaciones Científicas De Investigación

Aspalathin has been extensively studied for its potential health benefits and applications in various fields:

Mecanismo De Acción

Aspalathin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound scavenges free radicals and enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

Antidiabetic Activity: This compound improves insulin sensitivity and glucose metabolism by modulating the phosphatidylinositol-4,5-bisphosphate 3-kinase/protein kinase B (PI3K/AKT) signaling pathway.

Comparación Con Compuestos Similares

Aspalathin is unique among flavonoids due to its C-glycosylation, which enhances its stability and bioavailability. Similar compounds include:

Nothofagin: Another C-glycosylated dihydrochalcone found in rooibos, known for its anti-inflammatory and antioxidant properties.

Phloridzin: An O-glycosylated dihydrochalcone found in apples, known for its antidiabetic properties.

Eriodictyol: A flavonoid with similar antioxidant properties but lacks the C-glycosylation found in this compound.

This compound’s unique structure and diverse pharmacological activities make it a valuable compound for research and therapeutic applications.

Actividad Biológica

Aspalathin, a C-glucosyl dihydrochalcone derived from the leaves of Aspalathus linearis (rooibos), has garnered attention for its diverse biological activities, particularly in the context of metabolic health. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique C-glucosyl structure, which contributes to its biological activity. Its molecular formula is C_21H_20O_10, and it has been identified as a significant bioactive compound in rooibos tea. The compound exhibits both antioxidant and pro-oxidant properties, depending on the context of its use.

Antioxidant Activity

This compound's antioxidant activity has been assessed through various in vitro assays. It demonstrates radical scavenging capabilities, although its effectiveness can vary compared to other antioxidants like quercetin. In certain assays, this compound showed lower activity than quercetin but comparable effects in specific scenarios such as the ABTS radical cation assay. Notably, it can also exhibit pro-oxidant activity under certain conditions, which may contribute to its complex role in cellular metabolism .

Antidiabetic Effects

Research indicates that this compound may play a role in managing metabolic syndrome by improving glucose metabolism and lipid profiles. It has been shown to inhibit SGLT2 (sodium-glucose co-transporter 2), which is pivotal in glucose reabsorption in the kidneys. This inhibition can lead to reduced blood glucose levels, making this compound a potential adjunctive therapy for type 2 diabetes .

Case Studies and Research Findings

- Metabolic Impact : In a study involving human participants, this compound was found to enhance insulin sensitivity and reduce blood glucose levels post-meal when consumed as part of rooibos tea .

- Lipid Metabolism : this compound has been associated with improved lipid profiles in animal models, suggesting potential benefits for cardiovascular health .

- Gut Health : Recent findings indicate that this compound may alleviate gut dysbiosis, potentially enhancing gut microbiota diversity and function .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Safety and Bioavailability

Despite its promising biological activities, this compound has limitations regarding stability and bioavailability. Studies have indicated that after ingestion, this compound is primarily metabolized into glucuronidated and sulphated forms before being excreted . This metabolic pathway raises considerations regarding its effective concentration in systemic circulation.

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPUQYKWJRESOC-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726949 | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-43-6 | |

| Record name | Aspalathin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6027-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.